Cas no 2171617-73-3 (4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol)

4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol
- 2171617-73-3
- EN300-1642202
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- インチ: 1S/C12H26N2O/c1-4-5-6-11(2,13)12(15)7-9-14(3)10-8-12/h15H,4-10,13H2,1-3H3
- InChIKey: PQSCSSBFXWOEIR-UHFFFAOYSA-N
- ほほえんだ: OC1(CCN(C)CC1)C(C)(CCCC)N
計算された属性
- せいみつぶんしりょう: 214.204513457g/mol
- どういたいしつりょう: 214.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.5Ų
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642202-1000mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 1000mg |
$1500.0 | 2023-09-22 | ||
Enamine | EN300-1642202-50mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 50mg |
$1261.0 | 2023-09-22 | ||
Enamine | EN300-1642202-100mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 100mg |
$1320.0 | 2023-09-22 | ||
Enamine | EN300-1642202-0.1g |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1642202-500mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 500mg |
$1440.0 | 2023-09-22 | ||
Enamine | EN300-1642202-5000mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 5000mg |
$4349.0 | 2023-09-22 | ||
Enamine | EN300-1642202-10000mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 10000mg |
$6450.0 | 2023-09-22 | ||
Enamine | EN300-1642202-2500mg |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 2500mg |
$2940.0 | 2023-09-22 | ||
Enamine | EN300-1642202-10.0g |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1642202-0.5g |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol |
2171617-73-3 | 0.5g |
$1440.0 | 2023-06-04 |
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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8. Book reviews
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
4-(2-aminohexan-2-yl)-1-methylpiperidin-4-olに関する追加情報
Professional Introduction to 4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol (CAS No. 2171617-73-3)
4-(2-aminohexan-2-yl-1-methylpiperidin-4-ol) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2171617-73-3, represents a novel molecular structure with potential applications in the development of therapeutic agents. Its unique chemical architecture, featuring a piperidine ring substituted with an aminohexyl side chain and a methyl group, makes it a subject of interest for researchers exploring new pharmacophores.
The< strong>aminohexan-2-yl moiety introduces a flexible alkyl chain that can influence the compound's solubility, bioavailability, and interactions with biological targets. This feature is particularly valuable in drug design, where optimizing pharmacokinetic properties is crucial for achieving desired therapeutic effects. The presence of the< strong>methylpiperidin-4-ol group adds another layer of complexity, potentially affecting the compound's metabolic stability and binding affinity to biological receptors.
In recent years, there has been growing interest in piperidine derivatives due to their diverse biological activities. Piperidine scaffolds are commonly found in many FDA-approved drugs, highlighting their importance as pharmacological building blocks. The compound< strong>4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol is no exception and has been studied for its potential role in modulating various biological pathways. Its structural features make it a promising candidate for further investigation in the context of drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The< strong>aminohexan-2-yl side chain in< strong>4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol could be engineered to optimize binding interactions with kinase active sites, making it a valuable tool for structure-based drug design.
The< strong>methylpiperidin-4-ol group also contributes to the compound's overall properties, potentially enhancing its ability to cross cell membranes and reach target sites within the body. This is particularly important for drugs that need to exert their effects systemically. Additionally, the compound's molecular structure may offer advantages in terms of metabolic stability, reducing the likelihood of rapid degradation by enzymatic processes.
Recent studies have begun to explore the pharmacological potential of< strong>4-(2-aminohexan-2-yl)-1-methylpiperidin-4-ol. Researchers have demonstrated that derivatives of this compound exhibit interesting biological activities in vitro, including effects on enzyme inhibition and receptor binding. These preliminary findings suggest that further investigation is warranted to fully understand its therapeutic potential. The compound's unique structure provides a rich framework for medicinal chemists to explore various modifications aimed at enhancing its pharmacological properties.
In conclusion, 4-(2-aminohexan-2-y)lpiperidin-4-o] (CAS No.-73-3)represents an exciting avenue for pharmaceutical research. Its structural features and demonstrated biological activities make it a promising candidate for further development into novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new treatments.
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